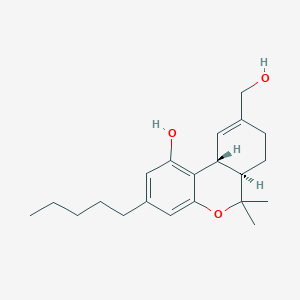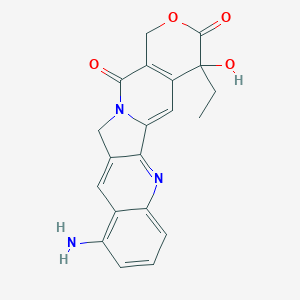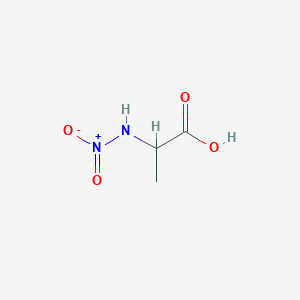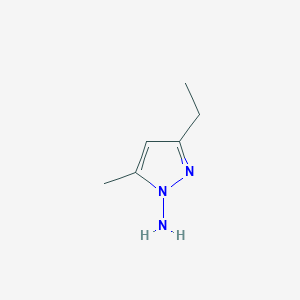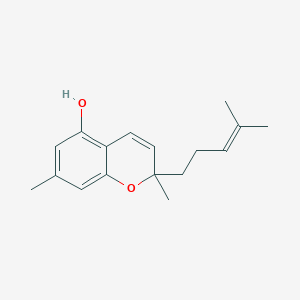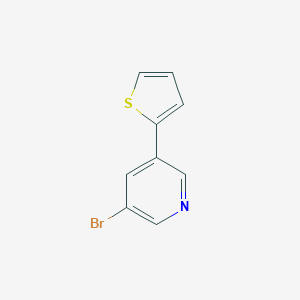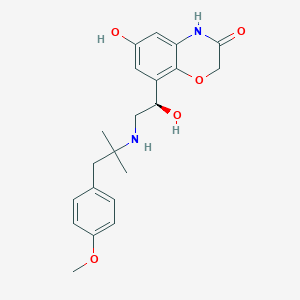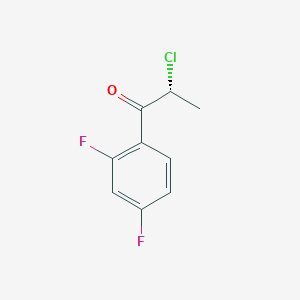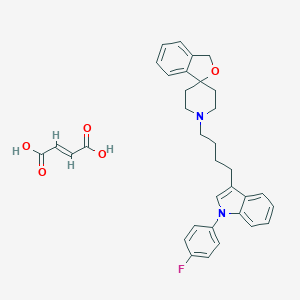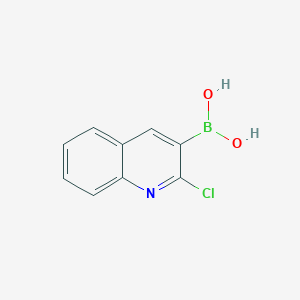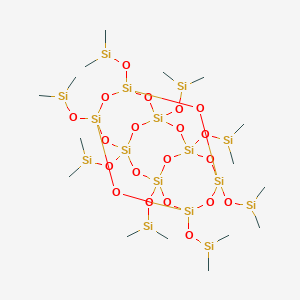
Octakis(dimethylsiloxy)-T8-silsequioxane
Overview
Description
Octakis(dimethylsilyloxy)octasilsesquioxane is a solid siloxane reducing agent . It offers 8 Si-H bonds and has the potential for easy removal of silicon by-products . The molecular formula is C16H56O20Si16 and the molecular weight is 1,017.96 .
Synthesis Analysis
Octakis(hydridodimethylsiloxy)octasilsesquioxane was hydrosilated with allyl chloride using Spiers catalyst (H2PtCl6). This reaction was monitored using FT-IR spectroscopy . Another synthesis method involves the halogen exchange reactions in a “one pot” synthesis, starting from octakis(3-chloropropyl)octasilsesquioxane to obtain more reactive halide compounds .
Molecular Structure Analysis
The molecular structure of Octakis(dimethylsilyloxy)octasilsesquioxane is confirmed by IR and NMR tests .
Chemical Reactions Analysis
The chemical reactions involving Octakis(dimethylsilyloxy)octasilsesquioxane are monitored using FT-IR spectroscopy .
Physical and Chemical Properties Analysis
Octakis(dimethylsilyloxy)octasilsesquioxane is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .
Scientific Research Applications
1. Nanocomposite Precursor
Octakis(dimethylsilyloxy)octasilsesquioxane (Q8M8H) has been used in the synthesis of octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) and its octamethacrylate derivative. These compounds are precursors to organic/inorganic nanocomposites with applications in various fields, including materials science and engineering (Zhang & Laine, 2000).
2. Synthesis of Organic-Inorganic Hybrids
A novel octazido substituted nanobuilding precursor, octakis[dimethy(p-azidomethylene)siloxyl]octasilsesquioxane (ODA), was synthesized from Q8M8H. This compound serves as a versatile precursor for constructing well-defined organic-inorganic hybrids through click chemistry (Zhu, Guang, & Xu, 2012).
3. Functionalization for Diverse Applications
Functionalization of Q8M8H through nucleophilic substitution has been achieved, leading to a family of cube-like T8 silsesquioxanes. These functionalized silsesquioxanes have potential applications in various fields, including polymer science and materials engineering (Dutkiewicz, Maciejewski, & Marciniec, 2009).
4. Synthesis of Hybrid Nanofillers
The synthesis of octakis({3-glycidoxypropyl}dimethylsiloxy) octasilsesquioxane (G-POSS) from Q8M8H has been reported. This compound is used to modify silica surfaces, creating hybrid nanofillers with potential applications in materials science and catalysis (Szwarc-Rzepka, Marciniec, & Jesionowski, 2013).
5. Development of Polymer Nanocomposites
Studies have shown that functionalized Q8M8H derivatives can significantly influence the physical properties of polymer nanocomposites. These impacts include changes in crystallization kinetics and thermal stability, indicating broad applications in polymer science and materials engineering (Huang, Tsai, & Kuo, 2009).
6. Role in Polymer Processing and Modification
The incorporation of Q8M8H derivatives in polymers like polyoxymethylene has shown significant effects on crystallization, morphology, and thermo-mechanical behavior. This highlights the role of Q8M8H derivatives in enhancing the processing and performance of polymers (Czarnecka-Komorowska & Sterzyński, 2018).
Safety and Hazards
Safety measures should be taken while handling Octakis(dimethylsilyloxy)octasilsesquioxane. Avoid dust formation, breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Octakis(dimethylsiloxy)-T8-silsequioxane, also known as Octakis(dimethylsilyloxy)octasilsesquioxane, is a type of Polyhedral Oligomeric Silsesquioxane (POSS) that has been used in the synthesis of various hybrid polymers . The primary targets of this compound are organic groups that can be functionalized as monomers in a typical polymerization .
Mode of Action
The compound interacts with its targets through a process called hydrosilylation . In this process, this compound is reacted with allylbenzene and 1,5-hexadiene . This reaction introduces polymerizable vinyl groups to the compound .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to polymerization . The compound, after being functionalized with vinyl groups, can undergo polyaddition by hydrosilylation with bis(dimethylsilyl)benzene . This results in the formation of polymers .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature , which could impact its distribution and availability in various applications.
Result of Action
The result of the action of this compound is the formation of polymers with moderate molecular weight that are soluble in common organic solvents . These polymers have been used in the design of nanocomposite materials and various hybrid polymers .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the hydrosilylation reactions used to functionalize the compound are typically carried out using a platinum catalyst . Additionally, the thermal behavior of silsesquioxane-based liquid crystals, which can be synthesized from the compound, has been shown to be influenced by temperature .
Properties
InChI |
InChI=1S/C16H48O20Si16/c1-37(2)17-45-25-46(18-38(3)4)28-49(21-41(9)10)30-47(26-45,19-39(5)6)32-51(23-43(13)14)33-48(27-45,20-40(7)8)31-50(29-46,22-42(11)12)35-52(34-49,36-51)24-44(15)16/h1-16H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAADCIRFJPCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H48O20Si16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460758 | |
| Record name | AGN-PC-0LB9XL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1009.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125756-69-6 | |
| Record name | AGN-PC-0LB9XL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octakis(dimethylsiloxy)-T8-silsequioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



